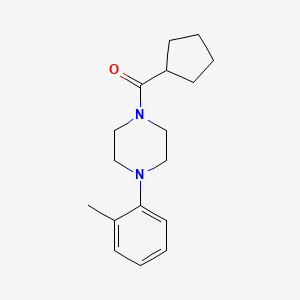
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide, also known as Boc-Met-Tryp(Bzl)-OH, is a synthetic peptide that has been widely used in scientific research. This peptide is composed of three amino acids, including tryptophan, methionine, and benzothiazole, and is commonly used as a probe for studying protein-protein interactions, as well as for drug discovery.
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is based on its ability to bind to specific protein targets. The tryptophan residue in N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is known to be involved in protein-protein interactions, and the benzothiazole moiety has been shown to enhance binding affinity and specificity. By binding to specific protein targets, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH can be used to identify novel protein-protein interactions, as well as to characterize the binding affinity and specificity of protein-protein interactions.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is a synthetic peptide that has no known biochemical or physiological effects in vivo. However, it has been shown to be a useful tool for studying protein-protein interactions in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is its ability to selectively bind to specific protein targets, making it a useful tool for studying protein-protein interactions. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is relatively easy to synthesize using solid-phase peptide synthesis, and can be modified to include different amino acid sequences or chemical moieties.
One limitation of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH may not be suitable for studying protein-protein interactions that occur in vivo, as it is a synthetic peptide that has no known biochemical or physiological effects in vivo.
Orientations Futures
There are several future directions for the use of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH in scientific research. One area of focus is the development of small molecule inhibitors of protein-protein interactions using N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH as a starting point. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH could be used to study the role of protein-protein interactions in disease states, such as cancer or neurodegenerative disorders. Finally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH could be modified to include different chemical moieties or amino acid sequences, allowing for the development of new probes for studying protein-protein interactions.
Méthodes De Synthèse
The synthesis of N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The first step involves the attachment of Fmoc-tryptophan to a resin support, followed by the addition of Fmoc-methionine and Boc protection. The benzothiazole moiety is then introduced using a coupling reagent, followed by deprotection and cleavage from the resin support.
Applications De Recherche Scientifique
N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH has been widely used in scientific research as a tool for studying protein-protein interactions. It has been used to identify novel protein-protein interactions, as well as to characterize the binding affinity and specificity of protein-protein interactions. Additionally, N-(tert-butoxycarbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide(Bzl)-OH has been used in drug discovery efforts, particularly in the development of small molecule inhibitors of protein-protein interactions.
Propriétés
IUPAC Name |
tert-butyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-14-9-10-18-20(11-14)32-22(26-18)28-21(29)19(27-23(30)31-24(2,3)4)12-15-13-25-17-8-6-5-7-16(15)17/h5-11,13,19,25H,12H2,1-4H3,(H,27,30)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESIYVZTLKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(1H-indol-3-YL)-1-[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)

![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)
![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B4990722.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)

![1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4990737.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)